9-Allyl-9H-purin-6-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
9-prop-2-enylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h2,4-5H,1,3H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNFYJHXSHTFOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=NC2=C(N=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194135 | |
| Record name | 9H-Purin-6-amine, 9-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4121-39-5 | |
| Record name | 9-Allyl-9H-purin-6-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004121395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4121-39-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Purin-6-amine, 9-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-ALLYL-9H-PURIN-6-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79SW4GB7Y4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of 9 Allyl 9h Purin 6 Amine
Direct Synthetic Approaches to 9-Allyl-9H-purin-6-amine
Direct synthesis provides the most efficient pathways to this compound. These approaches typically involve the alkylation of adenine (B156593) or a related purine (B94841) derivative.
Alkylation of 2-Amino-6-chloropurine (B14584) Derivatives
An alternative and effective route to this compound involves the alkylation of a 2-amino-6-chloropurine derivative. This multi-step approach can offer advantages in terms of regioselectivity and purification.
Reaction Mechanisms and Selectivity
The primary synthesis of this compound typically proceeds via the direct N-alkylation of adenine. This reaction leverages the nucleophilic character of the nitrogen atoms within the purine ring. The mechanism is a classic nucleophilic substitution (SN2), where a nitrogen atom from the adenine ring attacks the electrophilic carbon of an allyl halide, such as allyl bromide.
A crucial aspect of this synthesis is regioselectivity. The purine ring of adenine contains several nitrogen atoms (N1, N3, N7, and N9, in addition to the exocyclic N6-amino group) that could potentially be alkylated. However, the alkylation predominantly occurs at the N9 position. This selectivity is governed by a combination of electronic and steric factors. The N9 position is generally the most nucleophilic and sterically accessible site for alkylation in adenine under neutral or basic conditions. Deprotonation of adenine with a base, such as sodium hydride (NaH) in an anhydrous solvent like acetonitrile (B52724), generates an anion that further enhances the nucleophilicity, driving the reaction towards the desired N9-allyl product. While N9 is the major product, minor isomers like N3- and N7-alkylated adenines can sometimes form. tandfonline.com The reaction conditions, including the choice of base, solvent, and temperature, are critical for maximizing the yield and selectivity for this compound.
Advanced Synthetic Strategies for Purine Derivatization Relevant to this compound
Advanced synthetic methods are pivotal in creating diverse purine derivatives, and the strategies applicable to this compound allow for precise structural modifications.
Regioselective N-Alkylation Techniques
Achieving regioselectivity in the N-alkylation of purines is a significant challenge due to the multiple nucleophilic nitrogen atoms. Direct alkylation often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and major product. nih.govresearchgate.net
Several techniques have been developed to control the site of alkylation:
Directed Alkylation: By employing specific protecting groups, certain nitrogen atoms can be blocked, directing the alkylating agent to the desired position. For instance, the use of the allyl group itself as a temporary blocking group has been explored. acs.org
Catalyst Control: A method using N-trimethylsilylated purines with a tert-alkyl halide and a SnCl₄ catalyst has been developed for direct and regioselective N7-alkylation under kinetically controlled conditions. nih.govacs.org This highlights that the choice of catalyst can fundamentally alter the regiochemical outcome.
Solvent and Base Optimization: The reaction conditions can be fine-tuned to favor one isomer over another. Studies have shown that the choice of base and solvent significantly impacts the N9/N7 ratio. ub.edu For example, using tetrabutylammonium (B224687) hydroxide (B78521) as a base has shown excellent results for regioselective N9 alkylation. researchgate.netub.edu
| Technique | Key Features | Outcome |
| Direct Alkylation | Reaction of purine with an alkyl halide in the presence of a base (e.g., K₂CO₃, NaH). | Often yields a mixture of N7 and N9 isomers, with N9 predominating. nih.govresearchgate.net |
| Catalyst-Controlled Alkylation | Use of silylated purines and Lewis acid catalysts (e.g., SnCl₄). | Can achieve high regioselectivity for the N7 isomer under kinetic control. nih.govacs.org |
| Optimized Base/Solvent System | Employing specific bases like tetrabutylammonium hydroxide. | Enhances regioselectivity for the N9 isomer. researchgate.netub.edu |
Phase-Transfer Catalysis in Purine Synthesis
Phase-Transfer Catalysis (PTC) is a powerful and environmentally friendly technique for synthesizing organic compounds, particularly when reactants are in immiscible phases. fzgxjckxxb.com In purine synthesis, PTC facilitates the N-alkylation by transporting the purine anion from a solid or aqueous phase into an organic phase containing the alkylating agent. tandfonline.com
This method offers several advantages:
Mild Reaction Conditions: PTC reactions can often be carried out at lower temperatures and with weaker bases. fzgxjckxxb.com
Increased Yields and Selectivity: By enabling efficient contact between reactants, PTC can lead to higher yields and, in some cases, improved regioselectivity.
Simplicity: The experimental setup is often straightforward, involving stirring the multiphase mixture with a phase-transfer catalyst. tandfonline.com
Common phase-transfer catalysts for purine alkylation include quaternary ammonium (B1175870) salts and crown ethers like 18-crown-6 (B118740). tandfonline.comresearchgate.net For example, the N-alkylation of purines has been successfully performed under solid-liquid PTC conditions using potassium tert-butoxide as the base and 18-crown-6 as the catalyst, leading to regioselective N9 alkylation. tandfonline.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times. tandfonline.comresearchgate.net This technology has been successfully applied to the synthesis of purine derivatives, including N-alkylated compounds. researchgate.netub.edursc.org
The key benefits of using microwave irradiation for purine synthesis include:
Rapid Heating: Microwaves directly and efficiently heat the reaction mixture, drastically reducing reaction times from hours to minutes. tandfonline.com
Improved Yields and Selectivity: The rapid heating can minimize the formation of side products, leading to cleaner reaction profiles and higher isolated yields. researchgate.net Microwave irradiation has been shown to favor the selective preparation of N9 regioisomers, simplifying purification. tandfonline.com
Green Chemistry: This method often requires less solvent and energy compared to conventional heating, aligning with the principles of green chemistry. cdnsciencepub.com
Researchers have demonstrated that the alkylation of various purine bases with alkyl halides can be optimized under microwave irradiation, leading to the regioselective formation of N9-alkylated purines with high efficiency. researchgate.netub.edu
| Synthesis Method | Advantages | Relevance to this compound |
| Phase-Transfer Catalysis (PTC) | Mild conditions, high yields, operational simplicity. tandfonline.comfzgxjckxxb.com | Facilitates efficient and regioselective N9-allylation of adenine. |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, enhanced selectivity, greener process. researchgate.nettandfonline.com | Accelerates the N9-allylation reaction, improving overall efficiency. |
Chemical Reactivity and Derivatization of the Allyl Moiety
The allyl group (-CH₂-CH=CH₂) on the N9 position of this compound is a versatile functional handle for a wide range of chemical transformations, allowing for extensive derivatization of the parent molecule.
Key reactions involving the allyl group include:
Halogenation and Hydroxylation: The alkene can undergo addition reactions with halogens (e.g., Br₂, Cl₂) or be converted to a diol through dihydroxylation (e.g., using OsO₄ or cold, dilute KMnO₄).
Oxidation: Stronger oxidation can cleave the double bond, potentially forming an aldehyde or carboxylic acid at the N9-methylene position.
Palladium-Catalyzed Cross-Coupling Reactions: The allyl group can participate in various palladium-catalyzed reactions. For instance, a Heck-type reaction has been used for the diarylation of 9-allyl-9H-purine. researchgate.net
1,3-Dipolar Cycloaddition: The double bond of the allyl group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. For example, 9-allyl-6-chloro-9H-purine has been reacted with nitrile imines (generated in situ) to synthesize novel purine derivatives bearing pyrazole (B372694) or pyrazoline rings. tandfonline.com This reaction is a powerful tool for constructing complex heterocyclic systems attached to the purine core.
Isomerization: The allyl group can be isomerized to a propenyl group (-CH=CH-CH₃) using a suitable catalyst. This transformation changes the point of attachment of the double bond and its electronic properties. acs.org
These transformations highlight the utility of the allyl group as a synthetic linchpin, enabling the conversion of this compound into a diverse array of more complex molecules with potentially new chemical and biological properties.
Oxidation Reactions of the Allyl Group
The allyl group of purine derivatives is susceptible to oxidation. While specific studies detailing the direct oxidation of the allyl group on this compound are not extensively documented, related transformations on similar structures provide insight into this reactivity. For instance, the pyrazoline ring, formed from a reaction involving the allyl group of a related purine derivative, can be oxidized to a pyrazole ring. tandfonline.com
In a documented example involving a derivative, 6-chloro-9-{[1-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]methyl}-9H-purine (a product derived from 9-allyl-6-chloropurine), was successfully oxidized to the corresponding pyrazole. tandfonline.com This oxidation was achieved using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in refluxing toluene, resulting in a high yield of the pyrazole product. tandfonline.com This suggests that the allyl moiety, once transformed, can undergo further oxidative modifications.
Table 1: Example of Oxidation on a 9-Allylpurine Derivative
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
| 6-chloro-9-{[1-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]methyl}-9H-purine | DDQ | Toluene, reflux, 48h | 6-chloro-9-{[1-(4-methylphenyl)-3-phenyl-1H-pyrazol-5-yl]methyl}-9H-purine | 94% | tandfonline.com |
Reduction Reactions of the Allyl Group
The double bond within the allyl group of this compound is a target for reduction reactions, typically through hydrogenation. This process would convert the allyl group into a propyl group, thus saturating the side chain. smolecule.com Such reactions are fundamental in organic synthesis for modifying the electronic and steric properties of a molecule. While hydrogenation is a common transformation for allyl groups, specific documented examples detailing the reduction of this compound are not prevalent in the reviewed literature. smolecule.com For a related compound, 9-(prop-2-yn-1-yl)-9H-purin-6-amine, which contains a triple bond, reduction can lead to the formation of either the double bond (allyl) or the fully saturated single bond (propyl) derivative.
1,3-Dipolar Cycloaddition Reactions of the Allyl Group
The allyl group of 9-allylpurines serves as an excellent dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This reaction has been effectively applied to 9-allyl-6-chloro-9H-purine, a close precursor to this compound. tandfonline.comtandfonline.com
The reaction involves treating the 9-allyl-6-chloropurine with nitrile imines, which are generated in situ. tandfonline.comtandfonline.com These nitrile imines, acting as 1,3-dipoles, react with the allyl group's double bond to yield pyrazoline-containing purine derivatives. rsc.org The process is often facilitated by microwave irradiation, which can accelerate the reaction and improve yields. rsc.orgresearchgate.net
Formation of Pyrazole and Pyrazoline Derivatives
The 1,3-dipolar cycloaddition between 9-allyl-6-chloro-9H-purine and various nitrile imines is a regioselective process that leads to the formation of 5-substituted 2-pyrazoline (B94618) derivatives. tandfonline.com For example, the reaction with diphenylnitrile imine, generated from the corresponding hydrazone using N-bromosuccinimide (NBS) and triethylamine (B128534) (Et3N) under microwave conditions, yields the corresponding 9-[(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)methyl]-6-chloro-9H-purine. tandfonline.comtandfonline.com
These pyrazoline derivatives can be subsequently converted into pyrazole derivatives through oxidation, as mentioned previously. tandfonline.com This two-step process, starting from the allyl compound, provides a versatile route to a variety of pyrazole- and pyrazoline-substituted purines.
Table 2: Synthesis of Pyrazoline Derivatives from 9-Allyl-6-chloropurine
| Reactant 1 | Nitrile Imine Precursor (Hydrazone) | Reagents/Conditions | Product | Yield | Reference |
| 9-allyl-6-chloro-9H-purine | Benzaldehyde phenylhydrazone | NBS, Et3N, Benzene, MW, 80°C, 80 min | 6-chloro-9-[(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)methyl]-9H-purine | 53% | tandfonline.com |
Nucleophilic and Electrophilic Substitution on the Purine Ring
The purine ring in 9-allylpurine derivatives is subject to both nucleophilic and electrophilic substitution reactions, allowing for further functionalization. tandfonline.comwur.nl A key position for nucleophilic attack is the C6 carbon, especially when it bears a good leaving group like chlorine. tandfonline.comtandfonline.com
Following the cycloaddition reaction on the allyl group of 9-allyl-6-chloro-9H-purine, the resulting pyrazoline-substituted chloropurine can readily undergo nucleophilic substitution at the C6 position. tandfonline.comtandfonline.com The chlorine atom can be displaced by various amines to afford the corresponding 6-aminopurine (adenine) derivatives. For example, reacting the chloropurine derivative with amines like morpholine (B109124) or piperidine (B6355638) in water under microwave irradiation leads to the desired 6-substituted amino-purines in excellent yields. tandfonline.comtandfonline.com This step is crucial for converting the chloro-precursor into derivatives of this compound itself.
Electrophilic substitution on the purine ring, such as alkylation, typically occurs at one of the nitrogen atoms. While direct electrophilic substitution on the carbon atoms of the purine ring is less common, the nitrogen atoms are nucleophilic and can react with electrophiles. For instance, studies on other purine systems have explored regioselective alkylation at the N7 position. acs.org
Table 3: Nucleophilic Substitution at C6 of Pyrazoline-Substituted Purines
| Starting Material | Nucleophile | Reagents/Conditions | Product | Yield | Reference |
| 9-[(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)methyl]-6-chloro-9H-purine | Morpholine | H₂O, MW, 100°C, 1 min | 9-[(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)methyl]-6-morpholinyl-9H-purine | 94% | tandfonline.com |
| 9-[(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)methyl]-6-chloro-9H-purine | Piperidine | H₂O, MW, 100°C, 1 min | 9-[(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)methyl]-6-piperidinyl-9H-purine | 97% | tandfonline.com |
Pharmacological and Biochemical Investigations of 9 Allyl 9h Purin 6 Amine and Its Analogs
Mechanism of Action Studies for Purine (B94841) Analogs
Purine analogs are a class of antimetabolites designed to mimic endogenous purines, such as adenine (B156593) and guanine (B1146940). nih.gov This structural similarity allows them to interfere with vital cellular processes that depend on natural purines. nih.govtaylorandfrancis.com A common theme in their mechanism is the requirement for metabolic activation, often through phosphorylation, to form nucleotide analogs. brainkart.com These activated forms can then interact with a variety of cellular targets, leading to the disruption of DNA and RNA synthesis, modulation of enzyme and receptor activity, and ultimately impacting cell growth and survival. nih.govbrainkart.com
The biological effects of purine analogs are frequently initiated by their interaction with proteins central to cellular signaling and metabolism. By binding to enzymes or receptors, they can inhibit normal function, block metabolic pathways, or alter signal transduction cascades.
While specific inhibitory data for 9-Allyl-9H-purin-6-amine is not extensively detailed in the available literature, the 9-substituted purine scaffold is a well-established framework for the development of potent enzyme inhibitors. Research into structurally similar compounds provides significant insight into the potential activity of this class.
Heat Shock Protein 90 (Hsp90) Inhibition:
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are key drivers of cancer cell proliferation and survival. nih.govnih.gov Consequently, Hsp90 has become a significant target for cancer therapy. nih.govwikipedia.org The purine scaffold has been successfully utilized to design molecules that bind to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone activity. nih.govwikipedia.org
A study focused on developing new Hsp90 inhibitors synthesized and evaluated a range of N9-substituted purines. nih.gov This work demonstrated that modifications on the purine core could yield compounds with significant inhibitory activity against the Hsp90α isoform. For instance, certain isoxazole derivatives and a six-membered ring derivative showed favorable inhibition, underscoring the viability of the N9-substituted purine structure for Hsp90 targeting. nih.gov The intrinsic ATPase activity of Hsp90, which is essential for its function, was shown to be decreased by these purine-based inhibitors. nih.gov
Table 1: Hsp90α Inhibitory Activity of Selected Purine Analogs
| Compound | Description | IC50 (µM) |
|---|---|---|
| 6c | Isoxazole derivative | 0.203 nih.gov |
| 14 | Six-membered ring derivative | 1.00 nih.gov |
| 6b | Isoxazole derivative | 1.76 nih.gov |
This table presents data for illustrative N9-substituted purine analogs to demonstrate the potential of the chemical class as Hsp90 inhibitors.
Aldose Reductase Inhibition:
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. openmedicinalchemistryjournal.comdrugdiscoverytrends.comnanobioletters.com Under hyperglycemic conditions, this pathway's increased activity is implicated in the pathogenesis of diabetic complications. nanobioletters.comnih.gov Therefore, inhibiting aldose reductase is a key therapeutic strategy. openmedicinalchemistryjournal.comdrugdiscoverytrends.com
A series of 9H-purin-6-amine derivatives have been specifically designed and synthesized as aldose reductase inhibitors. nih.gov Research in this area has shown that compounds featuring a C6-substituted benzylamine side chain and, crucially, a carboxylic acid group at the N9 position of the purine ring, act as potent and selective inhibitors of aldose reductase 2 (ALR2). nih.gov The structure-activity relationship studies highlighted the importance of the N9-carboxylic acid head group for strong inhibition. nih.gov
Table 2: Aldose Reductase (ALR2) Inhibitory Activity of Selected N9-Substituted 9H-purin-6-amine Derivatives
| Compound | Description | IC50 (µM) |
|---|
| 4e | N9-substituted derivative | 0.038 nih.gov |
This table showcases the high potency of a representative compound from a class of 9H-purin-6-amine derivatives, indicating the scaffold's suitability for aldose reductase inhibition.
Direct receptor modulation studies for this compound have not been prominently reported. However, the broader class of 6,9-disubstituted purines has been shown to interact with several important receptor families.
Adenosine (B11128) Receptors: Extracellular adenosine acts as a local modulator by binding to four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. nih.govwikipedia.org These receptors are involved in numerous physiological processes, and their modulation has therapeutic potential. nih.gov The purine structure is the basis for many selective agonists and antagonists for these receptors. nih.gov
Tyrosine Kinase Receptors: Certain 2,6,9-trisubstituted purines have been identified as potent inhibitors of the Platelet-Derived Growth Factor Receptor alpha (PDGFRα), a receptor tyrosine kinase often activated in various cancers. nih.gov In leukemia cells expressing a PDGFRα-related oncogene, these compounds inhibited the receptor's autophosphorylation and downstream signaling pathways, leading to cell cycle arrest and apoptosis. nih.gov
Benzodiazepine Receptors (BZR): A series of 8-substituted-9-benzyl-6-(dimethylamino)-9H-purines were synthesized and found to bind with high affinity to the benzodiazepine receptor in brain tissue. nih.gov The most active analog demonstrated potency nearly equivalent to diazepam, indicating that the 6,9-disubstituted purine scaffold can be adapted to target central nervous system receptors. nih.gov
A primary mechanism of action for many purine analogs is the disruption of the synthesis and integrity of DNA and RNA. taylorandfrancis.combrainkart.com This interference is particularly cytotoxic to rapidly dividing cells, which rely on efficient nucleic acid replication. researchgate.net
Purine analogs typically exert their effects on nucleic acid synthesis after being converted intracellularly to their active nucleotide forms. brainkart.com These fraudulent nucleotides can then inhibit DNA and RNA synthesis through multiple mechanisms:
Inhibition of de novo Purine Biosynthesis: Some purine analog metabolites can mimic natural nucleotides and engage in feedback inhibition of enzymes at the early stages of the purine synthesis pathway, thus depleting the pool of precursors necessary for DNA and RNA synthesis. nih.govyoutube.com
Inhibition of Key Enzymes: The triphosphate forms of purine analogs can act as competitive inhibitors of DNA and RNA polymerases, the enzymes responsible for elongating nucleic acid chains. brainkart.comnih.gov For example, the active metabolite of fludarabine, F-ara-ATP, is a potent inhibitor of DNA polymerase α and ribonucleotide reductase, an enzyme critical for producing deoxynucleotides. nih.gov
Incorporation and Chain Termination: When purine analogs are incorporated into a growing DNA or RNA strand, they can disrupt the normal structure of the nucleic acid. brainkart.comresearchgate.netnih.gov This incorporation can retard further chain elongation by polymerases, effectively terminating the synthesis process. nih.gov Studies have shown that purine analogs like olomoucine and roscovitine can cause a rapid, dose-dependent decrease in DNA synthesis. nih.gov
The incorporation of purine analogs into the DNA helix not only halts synthesis but can also lead to structural instability and damage. This damage can manifest as DNA strand breaks, which, if not properly repaired, can trigger cell death. researchgate.net
The mechanisms leading to DNA damage are multifaceted:
Induction of Repair Processes: The presence of an unnatural base within the DNA can be recognized by the cell's DNA repair machinery, such as the mismatch repair (MMR) system. oup.comresearchgate.net The attempt to remove the analog can lead to persistent nicks and breaks in the DNA backbone, a process known as futile repair cycling, which can ultimately cause chromosomal damage. oup.com
Inhibition of DNA Repair: Some purine analogs can directly inhibit the enzymes involved in DNA repair. researchgate.net The accumulation of their triphosphate forms can lead to DNA strand breaks and impede the cell's ability to fix them. researchgate.net Furthermore, studies have demonstrated that combining purine analogs like fludarabine with inhibitors of DNA polymerases (such as aphidicolin) enhances the accumulation of DNA damage. nih.gov This suggests that the cytotoxicity of purine analogs is potentiated by impeding DNA repair pathways that would normally resolve the analog-induced lesions. nih.gov
Modulation of Cellular Signaling Pathways
The biological activities of this compound and its analogs are intrinsically linked to their ability to modulate various intracellular signaling pathways critical for cell survival, proliferation, and death. Research into N9-substituted purine derivatives has revealed their capacity to interfere with key cellular cascades, often leading to anticancer effects.
For instance, certain (E)-6-amino-9-(styrylsulfonyl)-9H-purine derivatives have been shown to engage the intrinsic mitochondrial pathway to induce apoptosis in leukemic cells nih.gov. These compounds can also activate the Akt/HIF pathway, suggesting a complex interplay of signaling responses upon treatment nih.gov. The Akt signaling pathway is a well-established regulator of cell growth and survival, and its abnormal activation is a feature of many cancers mdpi.com. Therefore, compounds that can modulate this pathway are of significant therapeutic interest.
Furthermore, studies on other related compounds have highlighted the involvement of the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt signal transduction pathway in mediating their cellular effects, which include cell cycle arrest and apoptosis mdpi.commdpi.com.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. A significant aspect of the anticancer activity of N9-substituted adenine derivatives is their ability to trigger this process.
Studies on (E)-6-amino-9-(styrylsulfonyl)-9H-purine, an analog of this compound, demonstrated a potent pro-apoptotic effect on K562 leukemia cells. Flow cytometry analysis revealed that this compound caused a statistically significant increase in the percentage of cells in both early (25.8%) and late (29%) stages of apoptosis nih.gov. The induction of apoptosis by this class of compounds is linked to the intrinsic mitochondrial pathway, evidenced by the increased expression of key mediators like caspase 3 and cytochrome c nih.gov. The release of cytochrome c from mitochondria is a critical event that activates the caspase cascade, ultimately leading to cell death nih.gov.
Similarly, other 2,6,9-trisubstituted purine derivatives and newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl purine analogs have been shown to be effective inducers of apoptosis nih.govsemanticscholar.org. For example, a promising 2,6,9-trisubstituted purine, compound 7h , was shown to induce apoptosis in HL-60 promyelocytic leukemia cells semanticscholar.org. Likewise, N(9)-substituted derivatives of the natural alkaloid harmine have also been found to induce apoptosis in a dose-dependent manner nih.gov. The mechanism often involves the disruption of mitochondrial function and the modulation of the Bax/Bcl-2 protein ratio, which governs mitochondrial membrane permeability researchgate.net.
Cell Cycle Arrest
In addition to inducing apoptosis, many N9-substituted purine analogs exert their anticancer effects by halting the cell cycle, thereby preventing cancer cell proliferation. The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer mdpi.com.
Different purine derivatives can arrest the cell cycle at various phases. For instance, specific 2,6,9-trisubstituted purine derivatives have been demonstrated to cause cell cycle arrest at the S-phase in HL-60 cells semanticscholar.org. In contrast, studies on N(9)-substituted harmine derivatives and a derivative of 6-mercaptopurine (B1684380), 6-[(1-naphthylmethyl)sulfanyl]-9H-purine, revealed that these compounds induce a G2/M phase arrest nih.govresearchgate.net. Arrest at the G2/M checkpoint prevents cells from entering mitosis, often as a response to DNA damage, and can precede the induction of apoptosis mdpi.commdpi.com. The arrest in the G2/M phase by the 6-mercaptopurine derivative was associated with reduced levels of cyclin-dependent kinase (CDK) 4 and cyclins B1 and D1 researchgate.net.
These findings underscore that N9-substituted adenine derivatives can disrupt cancer cell proliferation by targeting critical cell cycle checkpoints, representing a key mechanism of their antitumor activity.
Biological Activity Spectrum of this compound and Related N9-Substituted Adenine Derivatives
The adenine scaffold is a privileged structure in medicinal chemistry, serving as a building block for numerous molecules with diverse biological activities, including anticancer and antiviral applications researchgate.netacademie-sciences.fr. Substitution at the N9 position of the purine ring has proven to be a highly effective strategy for generating novel compounds with a wide spectrum of pharmacological effects nih.gov. While the primary focus has been on anticancer activity, these derivatives are also explored for other therapeutic applications. The nature of the substituent at the N9 position significantly influences the compound's biological profile nih.gov.
Anticancer Activity
The potential of this compound and related N9-substituted adenine derivatives as anticancer agents has been extensively investigated. The purine core is an attractive scaffold for developing new antitumor compounds, and various substitutions at the N9, C2, and C6 positions have been explored to enhance cytotoxic activity against cancer cells semanticscholar.org.
A crucial step in evaluating the anticancer potential of these compounds is determining their cytotoxic effects across a panel of human cancer cell lines semanticscholar.org. Numerous studies have demonstrated the potent in vitro antiproliferative activity of various N9-substituted adenine derivatives.
For example, a series of novel 2,6,9-trisubstituted purine derivatives were tested against seven cancer cell lines, with several compounds exhibiting significant cytotoxicity. The most sensitive cell line was found to be HL-60 (acute promyelocytic leukemia), while CACO2 (colorectal adenocarcinoma) cells were generally more resistant semanticscholar.org. One compound in this series, 7h , was particularly effective, showing greater potency than the standard chemotherapy drug cisplatin in four of the seven cancer cell lines tested semanticscholar.org.
Similarly, another study on 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine analogs reported their cytotoxic activity against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells nih.gov. N(9)-haloalkyl and N(9)-acyl harmine derivatives have also shown high potency, with IC50 values less than 1µM against A-549 (lung carcinoma) and/or MCF-7 cell lines, surpassing the activity of doxorubicin in some cases nih.gov.
The tables below summarize the cytotoxic activities (IC50 values) of selected N9-substituted purine derivatives from various studies.
Table 1: Cytotoxicity of 2,6,9-Trisubstituted Purine Derivatives (IC50 in µM)
| Compound | HL-60 | K-562 | MOLM-13 | SR-9 | CACO2 | A549 | PC-3 | MRC-5 (non-cancer) |
|---|---|---|---|---|---|---|---|---|
| 7f | 0.4 | 1.1 | 1.8 | 1.8 | >100 | 12.0 | 7.9 | 30.8 |
| 7h | 0.1 | 0.6 | 0.7 | 0.5 | 96.2 | 4.8 | 2.9 | 25.0 |
| Cisplatin | 1.0 | 1.1 | 1.0 | 0.7 | 10.1 | 3.5 | 4.7 | 1.1 |
Data sourced from Morales-Lázaro et al. (2020) semanticscholar.org.
Table 2: Cytotoxicity of N(9)-Substituted Harmine Derivatives (IC50 in µM)
| Compound | A-549 | Bel-7402 | MCF-7 | SGC-7901 |
|---|---|---|---|---|
| 9a | 0.81 | 1.10 | 0.96 | 1.19 |
| 9b | 0.62 | 2.12 | 0.57 | 1.01 |
| 11d | 0.41 | 1.34 | 0.35 | 1.10 |
| Doxorubicin | 0.79 | 0.43 | 0.98 | 0.56 |
Data sourced from Geng et al. (2016) nih.gov.
Beyond general cytotoxicity, research has focused on identifying specific molecular targets for these purine derivatives. One of the most significant targets is the molecular chaperone Heat Shock Protein 90 (HSP90) nih.govnih.gov. HSP90 is overexpressed in many cancer cells and is essential for the stability and function of numerous oncoproteins involved in cell proliferation, survival, and signaling nih.govmdpi.com. Its inhibition leads to the degradation of these client proteins, making it a promising strategy for cancer treatment nih.govmdpi.com.
Purine-scaffold compounds were among the first synthetic small-molecule HSP90 inhibitors to be developed and tested in clinical trials nih.gov. Analogs such as 8-arylmethyl-9H-purin-6-amine have demonstrated HSP90 inhibitory activities nih.gov. The development of N7/N9-substituted purines as potential HSP90 inhibitors has been guided by their ability to bind to the ATP-binding pocket in the N-terminal domain of the protein nih.gov. The synthesis of compounds like 9-Allyl-6-chloro-9H-purin-2-amine has been reported as part of efforts to create focused libraries of purines to explore their interaction with this pocket nih.gov.
Inhibition of HSP90's intrinsic ATPase activity is a key measure of a compound's efficacy. It has been shown that N9-substituted purine derivatives can decrease the ATPase activity of HSP90 in a manner comparable to known inhibitors, confirming their mechanism of action nih.gov.
Antiviral Activity
Research into the direct antiviral properties of this compound is not extensively documented in the available scientific literature. However, studies on related 9-substituted adenine derivatives provide context for the potential, and limitations, of this class of compounds.
The antiviral activity of N(9)-alkylated adenine derivatives often depends significantly on the nature of the substituent at the 9-position. For instance, a study on 9-(aryloxyalkyl) derivatives of adenine found that the presence of a terminal aromatic fragment on the alkyl chain was crucial for activity. osi.lv Compounds in the 9-(2-phenoxyethyl)adenine series showed high reactivity against human cytomegaloviruses, while 9-(2-benzyloxyethyl)adenine derivatives demonstrated activity against HIV-1. osi.lv Notably, the same study reported that derivatives with shorter or longer alkyl chains, or those lacking the terminal aromatic groups, did not possess antiviral activity. osi.lv This suggests that an unadorned allyl group at the N9 position, as in this compound, may not be sufficient to confer significant antiviral properties.
In a different context, research on activators for the cystic fibrosis transmembrane conductance regulator (CFTR) identified a 9-alkyladenine derivative, GPact-11a, as a potent activator. A subsequent structure-activity relationship study revealed that the modifications possible on the N9 side chain were highly limited. The study found that only an allyl group could be used to replace the propyl side chain of GPact-11a to maintain strong activation of wild-type CFTR, resulting in a new activator, GPact-26a. nih.gov While this research is not focused on antiviral activity, it demonstrates that the 9-allyl substituent can be a bioisosteric equivalent to a propyl group and is tolerated in at least one specific biological context.
Antimicrobial Activity (Antibacterial, Antifungal)
Investigations into the antibacterial and antifungal activities of this compound have not been identified in the surveyed literature. While the broader class of purine analogs has been a source of antimicrobial drug discovery, specific data on the efficacy of 9-alkyladenine derivatives against bacterial or fungal pathogens is not available. Studies on other 9-substituted heterocyclic compounds, such as 9-O-substituted palmatine or berberrubine derivatives, have shown that the nature and length of the alkyl chain can be critical for antimicrobial effects, but these findings cannot be directly extrapolated to the adenine scaffold. nih.govnih.gov
Aldose Reductase Inhibition
The 9H-purin-6-amine scaffold has been identified as a promising core structure for the development of novel aldose reductase (ALR2) inhibitors, which are targeted for the treatment of diabetic complications. nih.govni.ac.rs Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes overactivated in hyperglycemic conditions. Inhibition of ALR2 is a key therapeutic strategy to prevent the long-term complications of diabetes, such as neuropathy, nephropathy, and retinopathy.
A study focused on designing and synthesizing a series of 9H-purin-6-amine derivatives revealed that potent and selective ALR2 inhibition could be achieved. nih.gov The key structural features for high potency in these analogs included a carboxylic acid group at the N9 position and a C6-substituted benzylamine side chain. The carboxylic acid head group is thought to interact with a key "anion binding pocket" in the enzyme's active site. nih.govmdpi.com
Although this compound itself was not evaluated, the structure-activity relationship (SAR) data from its analogs highlight the importance of specific substitutions for potent activity. The most active compound from the series, 4e , demonstrated an IC₅₀ value of 0.038 µM against ALR2 and exhibited excellent selectivity. nih.gov The SAR and molecular docking studies emphasized that different halogen substituents on the C6 benzylamine side chain, combined with the N9-carboxylic acid, were critical for constructing powerful and selective inhibitors. nih.gov
The table below summarizes the inhibitory activity of several key 9H-purin-6-amine analogs from the study.
| Compound | Substituent at C6 | Substituent at N9 | IC₅₀ (µM) for ALR2 |
|---|---|---|---|
| 4a | 4-fluorobenzylamine | -CH₂COOH | 0.121 |
| 4b | 4-chlorobenzylamine | -CH₂COOH | 0.086 |
| 4c | 4-bromobenzylamine | -CH₂COOH | 0.075 |
| 4d | 3,4-difluorobenzylamine | -CH₂COOH | 0.052 |
| 4e | 3,4-dichlorobenzylamine | -CH₂COOH | 0.038 |
| 4f | 3,4-dibromobenzylamine | -CH₂COOH | 0.043 |
Thrombin Inhibitory Activity
No studies were found in the reviewed literature that investigate the thrombin inhibitory activity of this compound or related 9-alkyladenine compounds. The discovery of thrombin inhibitors, which are crucial antithrombotic agents, has focused on various other chemical scaffolds, and the potential of simple adenine derivatives in this area remains unexplored. nih.govnih.gov
Antioxidant Activity
The antioxidant potential of this compound has not been specifically evaluated in the available scientific research. While various classes of compounds, including some heterocyclic structures, are known to possess antioxidant properties through mechanisms like free radical scavenging, there is no direct evidence to characterize the activity of this particular adenine derivative. nih.govjapsonline.com
Modulation of Multidrug Resistance
There is no information available in the surveyed literature regarding the ability of this compound or its analogs to modulate multidrug resistance (MDR) in cancer cells or other contexts. Research into MDR reversal agents has explored a wide variety of chemical structures, but 9-alkyladenine derivatives have not been reported in this line of investigation. nih.gov
Structure-Activity Relationship (SAR) Studies for this compound Analogs
The biological activity of purine analogs is intricately linked to the nature and position of substituents on the purine core. For this compound (9-allyladenine) and its derivatives, structure-activity relationship (SAR) studies have elucidated the critical roles of substituents at the N9, C2, and C6 positions in modulating their pharmacological effects. These investigations are crucial for the rational design of more potent and selective therapeutic agents.
The substituent at the N9 position of the purine ring is a key determinant of biological activity, influencing receptor binding, metabolic stability, and cell permeability. The size, shape, and chemical nature of this group can dramatically alter the compound's pharmacological profile.
The activity of this compound analogs is significantly affected by the substitution at the N9 position. Research into cytokinin activity, for which many N6,N9-disubstituted adenines are investigated, shows that alkyl or cycloalkyl groups at the N9 position have a profound impact. It appears that the biological effect is not determined by the N9 substituent alone, but rather by the synergistic combination of substitutions at both the N9 and N6 positions. nih.gov The steric properties of the N9 substituent play a more critical role in activity than its polarity. nih.gov
Studies on various N9-substituted derivatives have revealed distinct SAR trends. For instance, in the context of cytokinin-like activity, N9-substitution with groups like ethoxyethyl or C2-C4 alkyl chains terminated with functional groups can lead to compounds with significant activity in tobacco callus and Amaranthus bioassays. nih.gov In the pursuit of A3 adenosine receptor ligands, a class of 9-alkyladenines has been explored, demonstrating that parallels exist between the SAR of 9-alkyladenines (often antagonists) and their corresponding 9-ribosides (often agonists). nih.gov For example, N6-cycloalkyl groups combined with a 9-alkyl substituent can confer high selectivity for A1 receptors. nih.gov
Furthermore, the introduction of aryl groups at the N9 position, such as in N9-arenethenyl purines, has led to the development of potent dual Src/Abl tyrosine kinase inhibitors. nih.gov These findings highlight that modifying the N9 position with various alkyl and aryl moieties is a valid strategy for tuning the biological activity and therapeutic target of adenine analogs. A study on 2,6,9-trisubstituted purines noted that among various N9 substituents like methyl, cyclopropyl, and phenyl, the steric properties were a major determinant of cytotoxicity. researchgate.net
Table 1: Influence of N9-Substituent on the Biological Activity of Adenine Analogs
| N9-Substituent Type | Example Moiety | Observed Biological Effect/Activity | Relevant Analogs |
|---|---|---|---|
| Alkenyl | Allyl | Serves as a reference scaffold for SAR studies. | This compound |
| Simple Alkyl | Methyl, Ethyl, Isopropyl | Modulates cytokinin and anticancer activity; steric bulk is a key factor. researchgate.net | 9-Methyladenine nih.gov |
| Functionalized Alkyl | Ethoxyethyl, Hydroxypropyl | Can enhance cytokinin-like activity and improve water solubility. nih.gov | N/A |
| Cycloalkyl | Cyclopentyl, Cyclohexyl | In combination with N6-cycloalkyl groups, confers high selectivity for A1 adenosine receptors. nih.gov | N/A |
| Aryl/Heteroaryl | Phenyl, Arenethenyl | Can lead to potent kinase inhibitors (e.g., Src/Abl). nih.gov | N9-Arenethenyl purines nih.gov |
| Alanyl | Alanine | Attachment of amino acids like alanine affects cytokinin activity. nih.gov | 9-Alanylzeatin nih.gov |
The comparison between an allyl (–CH₂–CH=CH₂) group and a propargyl (–CH₂–C≡CH) group at the N9 position reveals subtle but important differences in biological activity, stemming from the distinct electronic and steric properties of the double versus triple carbon-carbon bond. The propargyl group, with its linear geometry and electron-rich triple bond, can engage in different non-covalent interactions compared to the planar, less rigid allyl group.
While direct, extensive comparisons in a single biological system are not abundant in the cited literature, the principles of medicinal chemistry suggest that the triple bond of the propargyl group can act as a hydrogen bond acceptor or participate in π-stacking interactions differently than the allyl group's double bond. This can lead to altered binding affinity and selectivity for target proteins. For example, N6-propargyl analogs of adenosine have shown activity against animal carcinomas. Although this substitution is at the N6 position, it underscores the biological relevance of the propargyl moiety in the purine scaffold. The choice between an allyl and a propargyl group is a strategic decision in drug design to fine-tune the interaction of the molecule with its biological target.
Modifications at the C2 and C6 positions of the purine ring are fundamental strategies for altering the biological activity of this compound analogs. These positions are critical for interaction with enzymes and receptors, and substitutions can influence everything from metabolic stability to receptor subtype selectivity.
The introduction of halogen atoms (F, Cl, Br, I) at the C2 and C6 positions is a well-established method for modulating the electronic properties and metabolic stability of purine analogs. Halogenation can significantly enhance biological activity by increasing the compound's lifetime in the cell. For example, introducing a halogen at the C2 position can render the nucleoside resistant to deamination by adenosine deaminase (ADA), an enzyme that would otherwise inactivate the compound.
SAR studies have shown that specific halogens can be particularly beneficial. For instance, chlorine is often the preferred substituent over other functionalities like methoxy or trifluoromethyl groups, with bromine also being well-tolerated. In the development of antirhinovirus agents based on 9-benzylpurines, a lipophilic, electron-withdrawing substituent at the C2 position, such as a trifluoromethyl group (CF₃) or a halogen, was found to be optimal for activity. This led to the discovery of highly potent compounds like 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine.
Table 2: Effects of Halogenation at C2/C6 Positions on Purine Analog Activity
| Position | Halogen/Group | Observed Effect | Example Compound Class |
|---|---|---|---|
| C2 | Cl | Inhibits adenosine deaminase, increasing compound stability and activity. | 2-Chloropurine Arabinonucleosides |
| C2 | Cl, F, CF₃ | Lipophilic, electron-withdrawing groups enhance antirhinovirus activity. | 2-Substituted-9-benzylpurines |
| C6 | Cl | Serves as a versatile synthetic handle for introducing other functional groups (e.g., amino, thio). | 6-Chloropurine |
| General | Cl, Br | Often preferred over other substituents for optimizing hydrophobic interactions in binding pockets. | N/A |
Conjugating amino acids or peptide chains to the purine scaffold, particularly at the C6 position, is a strategy employed to create compounds with potential antitumor and antimycobacterial activities. researchgate.net This approach mimics naturally occurring molecules like adenylsuccinic acid, an intermediate in the biosynthesis of adenosine monophosphate (AMP). researchgate.net
The synthesis of purine derivatives with chiral amino acid amides at the C6 position has yielded compounds with significant antiproliferative activity against human leukemia cell lines. These conjugates are designed to interact with specific cellular targets or to be selectively transported into cancer cells. For instance, N-(purin-6-yl)-amino acid and -peptide derivatives have been synthesized and evaluated for their antitumor activity against a panel of 60 human tumor cell lines. researchgate.net The nature of the amino acid—its side chain, stereochemistry, and the length of the peptide—can all be varied to optimize activity and selectivity, making this a rich area for SAR studies.
Conformational Flexibility and Biological Interaction
The conformational flexibility of a ligand is a critical determinant of its biological activity, influencing how it adapts to the binding site of a target protein. For this compound and its analogs, the substituent at the N9 position, in this case, an allyl group, imparts significant rotational freedom. This flexibility allows the molecule to adopt various spatial arrangements, which can be crucial for optimizing interactions within a protein's binding pocket.
A key example of how conformational adaptability influences biological interaction is seen in a series of 9-(arenethenyl)purine analogs designed as kinase inhibitors. acs.orgnih.govacs.org These compounds were found to bind to the inactive, "DFG-out" conformation of both Src and Abl kinases. acs.orgnih.govacs.org This is significant because most kinase inhibitors target the active "DFG-in" state. The ability to bind to the inactive conformation, which involves a substantial rearrangement of the activation loop, highlights the importance of the ligand's flexibility to fit into this alternative pocket. acs.orgnih.gov This interaction with an inactive state can lead to higher selectivity, as the inactive conformations of kinases tend to be more diverse than the highly conserved active states. acs.org
Crystallographic studies of related N9-substituted purines, such as N-Benzyl-9-isopropyl-9H-purin-6-amine, provide further insight into the molecule's structural properties. In this analog, the dihedral angles between the purine ring and the benzyl ring are nearly perpendicular, at 89.21° and 82.14° for the two molecules in the asymmetric unit. nih.govnih.govresearchgate.net This orientation demonstrates how substituents can adopt specific, non-planar conformations relative to the purine core, which is essential for establishing precise contacts, including hydrogen bonds and π-π stacking interactions, within a three-dimensional binding network. nih.govnih.govresearchgate.net The flexibility of the N9-substituent is thus a key feature that enables these molecules to engage effectively with their biological targets.
Computational Chemistry and Molecular Docking Studies
Computational chemistry and molecular docking are indispensable tools for investigating purine derivatives, providing deep insights into their structure-activity relationships (SAR) and mechanisms of action at the molecular level. mdpi.com Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), virtual screening, and molecular dynamics (MD) simulations are systematically applied to series of purine analogs to build predictive models and rationalize their biological activities. mdpi.com
Molecular docking, for instance, is used to predict the preferred orientation of a ligand when bound to a protein target. For purine analogs targeting cyclin-dependent kinase 2 (CDK2), docking studies have been crucial in identifying the key amino acid residues involved in binding. mdpi.com Similarly, for 9-(arenethenyl)purines targeting Abl kinase, docking models were developed using the "DFG-out" inactive conformation of the protein, which successfully predicted the binding mode observed in inhibitors like imatinib (B729). acs.org These computational approaches allow researchers to visualize and analyze the interactions that stabilize the ligand-protein complex, guiding the design of more potent and selective inhibitors.
Ligand-Protein Interactions and Binding Modes
The biological effect of this compound analogs is dictated by the specific non-covalent interactions they form within the binding site of a target protein. Molecular docking studies reveal a common binding pattern for purine-based inhibitors, particularly within the ATP-binding site of kinases.
The purine core typically acts as a scaffold, positioning its substituents to form key interactions. A crucial interaction is the formation of hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-terminal lobes of the enzyme. For example, the crystal structure of the purine analog roscovitine in complex with CDK2 shows the purine moiety occupying the adenine binding pocket. nih.gov Similarly, molecular dynamics simulations of purine bases binding to a riboswitch aptamer domain show the N3/N9 edge of the purine forming three hydrogen bonds with a uridine residue (U51). oup.com
In the case of 9-(arenethenyl)purine inhibitors of Abl kinase, the docked structure reveals multiple hydrogen bonds with the protein. acs.org The substituent at the N9 position extends into a hydrophobic pocket, while other groups on the purine ring engage in additional van der Waals and hydrophobic interactions, further stabilizing the complex. acs.org These interactions collectively determine the binding affinity and specificity of the compound.
Table 1: Summary of Ligand-Protein Interactions for Purine Analogs in Kinase Binding Sites
| Interaction Type | Interacting Ligand Moiety | Key Protein Residues/Region | Reference |
|---|---|---|---|
| Hydrogen Bonds | Purine ring nitrogens | Hinge Region (e.g., Asp86, Glu81 in CDK2) | mdpi.com |
| Hydrogen Bonds | N3/N9 edge of purine | U51 (in Guanine Riboswitch) | oup.com |
| Hydrophobic Interactions | N9-substituent (e.g., arenethenyl group) | Hydrophobic pocket adjacent to ATP site | acs.org |
Prediction of Target Specificity
A significant challenge in drug discovery is ensuring that a compound interacts selectively with its intended target to minimize off-target effects. Computational techniques are increasingly used to predict the target specificity of molecules like this compound. springernature.com These in silico methods can range from ligand-based approaches, which compare the candidate molecule to known ligands of various targets, to structure-based virtual screening, where the molecule is docked against a large panel of different protein structures. frontiersin.orguib.no
For purine derivatives, these predictive models are crucial. For instance, a study on 9-ethylpurine derivatives revealed different pharmacological profiles and selectivity against various adenosine receptor subtypes (A1, A2A, A3, A2B). nih.gov By analyzing the structure-activity relationships, it was found that specific substituents at different positions on the purine ring could confer selectivity for one receptor over another. nih.gov For example, a phenethoxy group at the 2-position resulted in a nearly 400-fold selectivity for A2A versus A2B receptors. nih.gov
Reverse screening strategies, using tools like the PharmMapper web server, can take a ligand's structure and identify a set of potential protein targets from a database, providing a powerful hypothesis-generating tool for determining a compound's mode of action. scilit.com Such computational predictions help prioritize experimental validation and guide efforts to design analogs with improved target specificity. springernature.com
In silico Screening and Design of Novel Analogs
The purine scaffold of this compound serves as an excellent starting point for the in silico design and virtual screening of novel analogs with potentially enhanced therapeutic properties. nih.govnih.gov This process involves using computational models to generate and evaluate a large number of virtual compounds based on the core structure, selecting only the most promising candidates for chemical synthesis and biological testing. mdpi.comnih.gov
One common approach is to use a validated 3D-QSAR model to predict the activity of newly designed compounds. mdpi.com In a study focused on developing new CDK2 inhibitors, researchers used a "Topomer Search" to perform R-group virtual screening, which identified 1694 fragments for the R1 position and 28 fragments for the R2 position that were predicted to have a higher contribution to activity than the original substituents. mdpi.com By combining these fragments with the purine core, 31 novel candidate compounds with high predicted activity were designed. mdpi.com
This strategy allows for the rational exploration of chemical space around a core scaffold. Modifications can be designed to enhance binding affinity by targeting specific interactions identified through docking studies or to improve pharmacokinetic properties, such as solubility or membrane permeability, which can be predicted using in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) models. ymerdigital.comtpcj.orgscirp.org
Table 2: Example of In Silico Design Strategy for Novel Purine Analogs
| Design Step | Computational Method | Objective | Outcome | Reference |
|---|---|---|---|---|
| 1. Scaffold Selection | N/A | Choose a core structure with known activity (e.g., 9-substituted purine). | 9H-Purine core is selected. | mdpi.com |
| 2. Virtual Library Generation | R-group virtual screening (Topomer Search) | Identify substituents predicted to increase biological activity. | A library of novel analogs with various R-groups is created. | mdpi.com |
| 3. Activity Prediction | 3D-QSAR Model | Estimate the inhibitory potency (pIC50) of the virtual compounds. | Compounds with predicted pIC50 > 8 are prioritized. | mdpi.com |
| 4. Binding Mode Analysis | Molecular Docking | Verify that the designed analogs can bind effectively to the target protein. | Two lead candidates (I13, I60) with high docking scores are identified. | mdpi.com |
| 5. Stability Confirmation | Molecular Dynamics (MD) Simulation | Confirm the stability of the ligand-protein complex over time. | The complexes of the lead candidates are shown to be stable. | mdpi.com |
Preclinical Research and Therapeutic Potential
In Vitro Pharmacological Profiling and Assays
In vitro studies are fundamental in characterizing the biological activity of new chemical entities. For substituted purine (B94841) derivatives, these have primarily involved assessing their effects on cancer cells and their interaction with specific molecular targets.
The cytotoxic (cell-killing) activity of novel 2,6,9-trisubstituted purine derivatives has been evaluated against a panel of human cancer cell lines. mdpi.comnih.gov The sensitivity to these compounds varies depending on the specific chemical structure of the purine derivative and the type of cancer cell line being tested. mdpi.com For instance, the HL-60 (leukemia) cell line has been shown to be particularly sensitive, whereas CACO2 (colorectal adenocarcinoma) cells appeared more resistant. mdpi.com
One study demonstrated that a compound designated 7h , a 2,6,9-trisubstituted purine, was a potent agent against four of seven cancer cell lines tested when compared to the conventional chemotherapy drug cisplatin. nih.govsemanticscholar.org This compound was found to induce apoptosis (programmed cell death) and cause cell cycle arrest in the S-phase in HL-60 cells. nih.govsemanticscholar.org Structure-activity relationship (SAR) studies have indicated that an arylpiperazinyl system at position C-6 of the purine ring enhances cytotoxic activity. mdpi.comnih.gov
Other research on 9-ethyl-9H-purine derivatives showed efficacy in inhibiting the proliferation of various tumor cells, including human cervical cancer (HeLa, SiHa, CaSki), murine osteosarcoma (LM8, LM8G7), and human ovarian cancer (OVSAHO, SKOV-3) cell lines. nih.gov Similarly, certain 6,8,9-trisubstituted purine analogs exhibited notable cytotoxic activity against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells, in some cases surpassing the efficacy of 5-Fluorouracil and Fludarabine. nih.gov
Table 1: Cytotoxic Activity of Selected Substituted Purine Derivatives in Cancer Cell Lines
| Compound Class | Specific Analog | Cell Line | Effect | Reported Activity (IC₅₀/EC₅₀) | Source |
|---|---|---|---|---|---|
| 2,6,9-Trisubstituted Purine | Compound 7h | HL-60 (Leukemia) | Induces apoptosis and S-phase arrest | High potency compared to cisplatin | nih.govsemanticscholar.org |
| 2,6,9-Trisubstituted Purine | Analog 4r | CACO2 (Colon) | Cytotoxicity | IC₅₀ = 27 µM | mdpi.com |
| Thiopurine | Compound 5b | SBN-19 (Glioblastoma) | Cytotoxicity | EC₅₀ = 5.00 µg/ml | nih.gov |
| Thiopurine | Compound 5b | C-32 (Melanoma) | Cytotoxicity | EC₅₀ = 7.58 µg/ml | nih.gov |
| 6,8,9-Trisubstituted Purine | Compound 6 | Huh7 (Liver) | Cytotoxicity | IC₅₀ = 14.2 µM | nih.gov |
Enzymatic assays are crucial for identifying the specific molecular targets of a compound. Synthetically modified purines are known inhibitors of various enzymes, particularly protein kinases. nih.gov The purine scaffold is recognized as a privileged structure for developing kinase inhibitors because it can mimic the adenine (B156593) base of ATP, the energy currency that kinases use. mdpi.com
A series of 2,6,9-trisubstituted purines were identified as potent inhibitors of the Bcr-Abl kinase, a key driver in chronic myeloid leukemia (CML). mdpi.com One derivative, 11b , showed higher potency against Bcr-Abl (IC₅₀ = 0.015 µM) than the established drugs imatinib (B729) and nilotinib. mdpi.com These compounds were also effective against mutant forms of Bcr-Abl that confer resistance to standard therapies, such as the T315I, E255K, and Y253H mutations. mdpi.com
Other studies have identified substituted purines as a novel class of catalytic inhibitors for topoisomerase II, an essential enzyme for managing DNA topology during cell replication. aacrjournals.orgnih.gov One analog, NSC35866, was found to inhibit the ATPase activity of topoisomerase II, a critical function for its enzymatic cycle. aacrjournals.orgnih.gov Unlike topoisomerase poisons that trap the enzyme-DNA complex, this compound acts as a catalytic inhibitor, preventing the enzyme from completing its function without causing DNA breaks. nih.gov
Table 2: Enzymatic Inhibition by Substituted Purine Analogs
| Compound Class | Specific Analog | Enzyme Target | Inhibitory Activity (IC₅₀) | Source |
|---|---|---|---|---|
| 2,6,9-Trisubstituted Purine | Compound I | Bcr-Abl Kinase | 0.090 µM | mdpi.com |
| 2,6,9-Trisubstituted Purine | Compound II | Bcr-Abl Kinase | 0.040 µM | mdpi.com |
| 2,6,9-Trisubstituted Purine | Compound 11b | Bcr-Abl Kinase | 0.015 µM | mdpi.com |
| S⁶-substituted thioguanine | NSC35866 | Topoisomerase IIα | Inhibits ATPase activity | nih.gov |
Preclinical Animal Models
To evaluate the efficacy and behavior of a compound in a living organism, researchers use preclinical animal models. These models are essential for bridging the gap between in vitro findings and human clinical trials.
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered highly relevant preclinical tools because they retain the features of the original human tumor. nih.govresearchgate.net These models are valuable for evaluating the efficacy of novel anticancer agents. e-crt.org
While specific xenograft data for 9-Allyl-9H-purin-6-amine are not available, studies on other purine analogs demonstrate the utility of this approach. For example, the well-known purine analog 6-mercaptopurine (B1684380) has been evaluated in PDX models of acute lymphoblastic leukemia. nih.gov In these studies, co-treatment with allopurinol (B61711) (a xanthine (B1682287) oxidase inhibitor) and 6-mercaptopurine was assessed, showing effects on drug metabolism and survival outcomes in the mice. nih.gov Such models allow for the preclinical testing of combination therapies and help predict clinical responses. nih.gov
The biological activity of purine analogs is not limited to cancer. Their structural similarity to endogenous purines allows them to interact with a wide range of biological systems. Modified purines have been investigated for several other therapeutic applications.
Antiviral and Antimicrobial Activity : Purine analogs are a known class of antimicrobial and antiviral agents. researchgate.net
Immunosuppression : Thiopurines like 6-mercaptopurine and azathioprine (B366305) are used as effective immunosuppressive drugs in the context of organ transplantation and for treating autoimmune diseases such as inflammatory bowel disease and autoimmune hepatitis. nih.govnih.gov
Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations
Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body, while pharmacodynamics relates to the drug's effect on the body. Understanding these properties is critical for drug development.
Detailed pharmacokinetic studies have been conducted on complex substituted purines. For example, the disposition of CP-945,598, a purine derivative, was studied in healthy human subjects. nih.gov The absorption of this compound was slow, and it was found to be extensively metabolized, with less than 2% of the dose recovered as the unchanged drug in excreta. nih.gov The primary metabolic pathway involved oxidation catalyzed mainly by the CYP3A4/3A5 enzymes. nih.gov The majority of the administered dose was excreted in the feces. nih.gov
These findings for a related purine compound highlight that metabolism can be extensive and is a critical factor in determining the bioavailability and clearance of this class of molecules. Such data are vital for establishing appropriate dosing regimens and understanding potential drug-drug interactions in future clinical applications.
Challenges and Future Directions in Drug Discovery
A significant hurdle in the development of purine analogs is achieving a high degree of selectivity for target cells while minimizing toxicity to healthy tissues. rsc.org The mechanism of action for many of these compounds involves interfering with DNA synthesis, which inherently affects all rapidly dividing cells, not just cancerous ones. wikipedia.orgmedcrine.com This lack of specificity can lead to significant side effects, such as bone marrow suppression, because hematopoietic stem cells are also highly proliferative. nih.govwikipedia.org
The toxicity of purine analogs is often linked to their cellular uptake and metabolic activation in non-target tissues. nih.gov Since both normal and cancer cells utilize nucleoside transporters for uptake, healthy cells can also internalize and activate these cytotoxic compounds. nih.govnih.gov The challenge lies in designing molecules that are preferentially taken up or activated by cancer cells.
Strategies to enhance selectivity and reduce toxicity include:
Structural Modification: Altering the purine scaffold can influence the analog's interaction with metabolic enzymes and transporters. researchgate.net For example, modifying substituents at various positions on the purine ring can lead to more selective activity profiles. researchgate.net The goal is to create analogs that are poor substrates for enzymes prevalent in healthy tissues but are efficiently activated by enzymes overexpressed in cancer cells.
Targeting Tumor-Specific Metabolism: Cancer cells often exhibit altered metabolic pathways compared to normal cells, a phenomenon known as metabolic reprogramming. mdpi.com Exploiting these differences is a key strategy. For instance, some tumors have an increased reliance on de novo purine synthesis, making the enzymes in this pathway attractive targets for inhibition. mdpi.com Designing purine analogs that specifically inhibit these upregulated enzymes could provide a wider therapeutic window.
The toxicity of these agents is not solely due to the inhibition of DNA replication. The incorporation of these analogs into DNA can cause lasting damage that, if not properly repaired, can trigger apoptosis. researchgate.net Therefore, understanding the interplay between DNA damage, cell cycle checkpoints, and apoptotic pathways in both normal and cancerous cells is crucial for designing safer and more effective purine-based therapies.
To overcome the limitations of conventional purine analogs, research is increasingly focused on developing targeted therapies. This approach aims to deliver the cytotoxic agent specifically to cancer cells, thereby increasing efficacy and reducing off-target toxicity. researchgate.net
One promising strategy is Antibody-Drug Conjugates (ADCs) . In this approach, a highly potent purine analog is chemically linked to a monoclonal antibody that specifically recognizes an antigen overexpressed on the surface of tumor cells. The antibody acts as a delivery vehicle, guiding the cytotoxic payload directly to the cancer cells. Once the ADC binds to the target cell and is internalized, the purine analog is released, leading to cell death.
Another targeted approach is Gene-Directed Enzyme Prodrug Therapy (GDEPT) , also known as suicide gene therapy. nih.govaacrjournals.org This is a two-step strategy:
A gene encoding a non-human enzyme is selectively delivered to and expressed in tumor cells.
A non-toxic prodrug, which is a specific substrate for the foreign enzyme, is administered systemically.
The enzyme within the tumor cells converts the prodrug into a potent cytotoxic agent, leading to localized cell killing. aacrjournals.org For example, E. coli purine nucleoside phosphorylase (PNP) can activate specific purine analog prodrugs that are not substrates for the human equivalent of the enzyme. nih.gov This ensures that the active drug is generated only within the tumor microenvironment. researchgate.net A key advantage of this system is the potential for a "bystander effect," where the activated drug can diffuse into and kill neighboring, non-transduced cancer cells. aacrjournals.org
These targeted strategies represent a significant evolution from traditional chemotherapy, offering the potential to concentrate the therapeutic power of purine analogs precisely where it is needed most.
The development of prodrugs is a well-established strategy to overcome pharmacokinetic challenges such as poor bioavailability, metabolic instability, and lack of tissue selectivity that often plague purine analogs. nih.govresearchgate.neteurekaselect.com A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active therapeutic agent. baranlab.org
Key objectives of purine analog prodrug strategies include:
Improving Oral Bioavailability: Many purine analogs are hydrophilic and poorly absorbed from the gastrointestinal tract. By masking polar functional groups with lipophilic moieties, a prodrug can enhance passive diffusion across the intestinal epithelium. researchgate.net For example, Nelarabine is a more water-soluble prodrug of its active metabolite, ara-G, facilitating its administration. mdpi.commedscape.com Similarly, Azathioprine is a prodrug that is converted non-enzymatically to the active drug mercaptopurine. wikipedia.org
Enhancing Metabolic Stability: Prodrugs can be designed to protect the parent drug from premature degradation by metabolic enzymes. nih.gov For example, modifying the structure can prevent inactivation by enzymes like xanthine oxidase or adenosine (B11128) deaminase.
Targeted Delivery: A sophisticated prodrug approach involves linking the purine analog to a moiety that is recognized by specific transporters or enzymes expressed in the target tissue. nih.gov For instance, linking a purine analog to a dipeptide can facilitate its uptake by the peptide transporter PepT1, which is highly expressed in the intestine. nih.gov Another advanced strategy is the ProTide technology, which masks the phosphate (B84403) group of a nucleotide analog, allowing it to enter cells more efficiently before being converted to the active triphosphate form. nih.gov
| Prodrug | Active Drug | Primary Goal | Mechanism/Advantage |
|---|---|---|---|
| Azathioprine | Mercaptopurine | Immunosuppression | Cleaved non-enzymatically to release the active purine analog. wikipedia.org |
| Nelarabine | ara-G | T-cell Malignancies | A water-soluble prodrug that is converted to the active nucleoside analog. mdpi.commedscape.com |
| Fludarabine Phosphate | Fludarabine | Leukemia/Lymphoma | Increased solubility for administration; rapidly dephosphorylated in plasma. mdpi.com |
| Dipeptide Esters (e.g., L-Glu-Sar) | Acyclovir (B1169) | Improve Oral Absorption | Targets the intestinal peptide transporter PepT1 for enhanced uptake. nih.gov |
The success of a prodrug strategy depends on the careful design of the linker and promoiety to ensure efficient release of the parent drug at the desired site of action. baranlab.org
The versatility of the purine scaffold continues to drive research into new therapeutic applications beyond traditional cancer chemotherapy. rsc.orgmdpi.com The structural similarity of these analogs to essential biological molecules allows them to interact with a wide range of enzymes and receptors, opening up novel avenues for drug development. mdpi.comnih.gov
Key emerging areas of research include:
Inhibitors of Purine-Metabolizing Enzymes: Beyond their role as antimetabolites, purine analogs are being developed as potent and selective inhibitors of specific enzymes. Forodesine (B1673553), for example, is an inhibitor of purine nucleoside phosphorylase (PNP) and has shown promise in the treatment of T-cell proliferative disorders. mdpi.com By inhibiting PNP, forodesine leads to the accumulation of dGTP, which is toxic to T-cells. mdpi.com
Modulation of Purinergic Signaling: Extracellular purines like adenosine and ATP act as signaling molecules by binding to purinergic receptors, which are implicated in a vast array of physiological processes, including inflammation, neurotransmission, and cardiovascular function. nih.gov The development of purine analogs that can act as agonists or antagonists for specific subtypes of these receptors is a rapidly growing field with therapeutic potential in inflammatory diseases and cardiovascular conditions. nih.govnih.gov
Antiviral and Antiparasitic Agents: The reliance of viruses and parasites on purine salvage pathways for their replication makes these pathways an attractive target. mdpi.com Purine analogs can be designed to be selectively activated by viral or parasitic enzymes, leading to the inhibition of nucleic acid synthesis in the pathogen with minimal toxicity to the host. Acyclovir, a guanine (B1146940) analog, is a classic example of a highly successful antiviral drug that is selectively activated by a viral kinase. nih.govmdpi.com
Chemical Biology and Bio-isosteres: Purine analogs serve as valuable tools in chemical biology to probe the function of enzymes and biological pathways. mdpi.comnih.gov Furthermore, the development of bio-isosteres, where the purine ring is replaced by a different heterocyclic system (like pyrazolo[4,3-d]pyrimidine), aims to create novel compounds with improved pharmacological properties, such as enhanced selectivity or better metabolic stability. researchgate.netekb.eg The synthesis of hybrid molecules, which combine the purine scaffold with other bioactive fragments like chalcones or thiazoles, is also a promising strategy to expand the therapeutic landscape of this class of compounds. rsc.orgresearchgate.net
This ongoing research ensures that purine analogs will remain a "privileged scaffold" in medicinal chemistry, with the potential to address a wide range of unmet medical needs. rsc.org
Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of 9-Allyl-9H-purin-6-amine. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can map its atomic connectivity and confirm the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. One-dimensional (¹H, ¹³C) and two-dimensional (HSQC) experiments provide detailed information about the chemical environment of each atom.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the two protons on the purine (B94841) core (H-2 and H-8), the protons of the allyl group, and the protons of the exocyclic amine group. nih.govcore.ac.uk The protons on the purine ring typically appear as singlets in the downfield region (δ 8.0-8.5 ppm). nih.gov The allyl group protons exhibit characteristic multiplets: a multiplet for the vinyl proton (CH), two signals for the terminal vinyl protons (=CH₂), and a doublet for the methylene (B1212753) protons (NCH₂) adjacent to the purine ring. The amine (NH₂) protons often appear as a broad singlet.
HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional NMR technique is used to determine proton-carbon single-bond correlations. nih.gov An HSQC experiment on this compound would show cross-peaks connecting the signals of each proton to the signal of the carbon atom it is directly attached to. This is crucial for definitively assigning the ¹H and ¹³C signals, especially for the complex allyl group, ensuring an unambiguous structural confirmation. nih.govuab.cat
| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 (Purine) | ~8.1-8.3 | Singlet |
| H-8 (Purine) | ~8.0-8.2 | Singlet |
| NH₂ | ~5.7-7.5 (variable, broad) | Broad Singlet |
| -N-CH₂- (Allyl) | ~4.7-4.9 | Doublet |
| -CH= (Allyl) | ~5.9-6.1 | Multiplet |
| =CH₂ (Allyl, cis) | ~5.2-5.4 | Doublet of Doublets |
| =CH₂ (Allyl, trans) | ~5.2-5.4 | Doublet of Doublets |
| Carbon Position | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Purine) | ~152-153 |
| C-4 (Purine) | ~149-151 |
| C-5 (Purine) | ~118-120 |
| C-6 (Purine) | ~155-156 |
| C-8 (Purine) | ~140-141 |
| -N-CH₂- (Allyl) | ~45-47 |
| -CH= (Allyl) | ~132-134 |
| =CH₂ (Allyl) | ~117-119 |
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of this compound and to confirm its elemental composition.
MS: Standard mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight (175.20 g/mol ).
HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound (C₈H₉N₅). This technique can distinguish between compounds with the same nominal mass but different elemental compositions, providing definitive proof of the compound's identity.
LC-UV-MS (Liquid Chromatography-Ultraviolet-Mass Spectrometry): This is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of UV spectroscopy and mass spectrometry. It is particularly useful for analyzing reaction mixtures during synthesis, allowing for the identification of the desired product, byproducts, and starting materials based on their retention time, UV absorbance, and mass.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its primary amine and aromatic-like purine structure. core.ac.uk
Key expected absorptions include:
N-H Stretching: Primary amines (R-NH₂) typically show two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. orgchemboulder.comlibretexts.org
N-H Bending: A characteristic scissoring vibration for the primary amine group is expected in the 1650-1580 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com
C=N and C=C Stretching: Vibrations from the double bonds within the purine ring and the allyl group would appear in the 1650-1550 cm⁻¹ region.
C-N Stretching: Absorptions corresponding to the stretching of C-N bonds in the purine ring and the bond to the allyl group are typically found in the 1350-1250 cm⁻¹ range for aromatic amines. orgchemboulder.com
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 (two bands) |
| C-H Stretch (sp²) | Purine Ring & Alkene | 3100 - 3000 |
| C-H Stretch (sp³) | Allyl (-CH₂-) | 3000 - 2850 |
| N-H Bend | Primary Amine (-NH₂) | 1650 - 1580 |
| C=N / C=C Stretch | Purine Ring & Alkene | 1650 - 1550 |
| C-N Stretch | Aromatic Amine | 1350 - 1250 |
Chromatographic Techniques for Purity and Analysis
Chromatography is essential for both the purification of this compound after its synthesis and for the analytical assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a sample of this compound. In a typical setup, a reversed-phase C18 column is used with a mobile phase consisting of a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water. researchgate.net To improve peak shape and resolution for basic compounds like purines, a small amount of an acid modifier such as formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase. teledynelabs.com The compound is detected by a UV detector, as the purine ring system strongly absorbs UV light. A pure sample will show a single, sharp peak at a characteristic retention time.
Following chemical synthesis, crude this compound is typically purified using flash column chromatography. orgsyn.org The choice of stationary and mobile phases depends on the polarity of the compound and its impurities. Silica (B1680970) gel is a common stationary phase. teledynelabs.com Given the basic nature of the amine, which can interact strongly with the acidic silica gel leading to poor separation (streaking), modifications are often necessary. biotage.com A common strategy is to use a solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small percentage of a basic modifier, like triethylamine (B128534), to neutralize the acidic sites on the silica and ensure good elution and separation. rsc.org
Other Analytical Methods
Purity and Consistency Verification
The rigorous verification of purity and consistency is a critical aspect of the research and application of this compound. While extensive peer-reviewed studies focusing specifically on the analytical validation of this compound are not widely available, data from chemical suppliers indicates that a range of standard analytical techniques are utilized to ensure its quality and batch-to-batch consistency. synhet.com Commercially available this compound is generally offered at purity levels of 95% or higher, with some suppliers providing grades exceeding 98% purity. synhet.comanaxlab.com
A multi-faceted analytical approach is typically employed to confirm the chemical identity and assess the purity of compounds like this compound. This involves a combination of chromatographic and spectroscopic methods to unequivocally identify the compound and to detect and quantify any potential impurities.
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): As a cornerstone of purity analysis for non-volatile organic compounds, HPLC is used to separate this compound from any by-products or residual starting materials from its synthesis. The purity is typically determined by calculating the area percentage of the main peak in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique provides both separation and mass identification. It is invaluable for confirming the molecular weight of this compound and for the structural elucidation of any detected impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or if the compound itself is sufficiently volatile, GC-MS offers high-resolution separation and definitive identification of components. synhet.com
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for the structural confirmation of this compound. The precise chemical shifts, coupling constants, and integration values of the proton and carbon signals provide a detailed fingerprint of the molecule's structure and can be used to identify and quantify impurities.
Mass Spectrometry (MS): Beyond its use in LC-MS and GC-MS, standalone MS can confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further provide the exact elemental composition, offering a high degree of confidence in the compound's identity.
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is employed to identify the characteristic functional groups present in the this compound molecule, such as N-H, C=N, and C=C bonds, by detecting their specific vibrational frequencies. synhet.com
Other Methodologies:
Elemental Analysis: This technique provides the percentage of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages are compared against the theoretical values to verify the empirical formula. synhet.com
Capillary Electrophoresis (CZE): CZE offers an alternative high-efficiency separation method for purity assessment, particularly for charged or polar compounds. synhet.com
UV-Visible Spectroscopy (UV-VIS): This method is often used for quantitative analysis and can serve as a detector for HPLC, measuring the absorbance of the compound at a specific wavelength. synhet.com
To ensure consistency across different batches, manufacturers typically provide a Certificate of Analysis (CoA). This document details the results of the quality control testing for a specific batch, including its measured purity (often determined by HPLC or NMR) and other key physical and chemical parameters. synhet.com
The following table provides a summary of the analytical methods reported by suppliers for the quality control of this compound.
Table 1: Analytical Methodologies for the Verification of this compound Purity
| Analytical Method | Purpose | Reported Purity |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and impurity profiling | >95% to >98% |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation of molecular weight and impurity identification | - |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile components and purity verification | - |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity determination | - |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups | - |
Q & A
Basic Research Questions
Q. How can 9-Allyl-9H-purin-6-amine be synthesized and characterized for structural validation?
- Methodology : Synthesis typically involves nucleophilic substitution at the purine N9 position using allyl bromide or related reagents. Post-synthesis, characterization requires nuclear magnetic resonance (NMR) to confirm regioselectivity (e.g., ¹H-NMR for allyl proton signals at δ ~5.2–5.9 ppm and δ ~4.7–5.0 ppm for N9 substitution) and mass spectrometry (MS) to verify molecular weight (m/z ≈ 175.195 for [M+H]⁺). For impurities (e.g., Tenofovir-related byproducts), HPLC with UV detection is recommended .
Q. What are the critical parameters for optimizing purity during the synthesis of this compound?
- Methodology : Key factors include reaction temperature (typically 60–80°C to avoid decomposition), stoichiometric control of allylating agents, and purification via column chromatography (e.g., CHCl₃/CH₃OH gradients). Impurity profiling, as seen in Tenofovir impurity studies, requires tandem LC-MS to identify alkylation byproducts or unreacted intermediates .
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) can determine bond lengths and angles, particularly for the allyl group’s spatial orientation. Mercury CSD 2.0 aids in visualizing packing patterns and hydrogen-bonding networks .
Advanced Research Questions
Q. What experimental strategies address discrepancies in bioactivity data for this compound derivatives?
- Methodology : Comparative structure-activity relationship (SAR) studies should standardize assay conditions (e.g., acetylcholinesterase inhibition at 100 μM ). Use orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) to validate results. Confounding factors like solubility (logP ≈ 1.2 predicted) must be controlled via DMSO vehicle optimization .
Q. How does the allyl substituent influence the electronic properties of the purine ring in this compound?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution. Experimentally, ¹³C-NMR chemical shifts (e.g., C8 deshielding due to allyl conjugation) and UV-Vis spectroscopy (λmax shifts) provide empirical validation of electronic effects .
Q. What are the challenges in resolving chiral impurities in this compound synthesis, and how can they be mitigated?
- Methodology : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) or capillary electrophoresis (CE) separates enantiomers. For trace impurities (<0.1%), isotope dilution mass spectrometry (ID-MS) enhances sensitivity. Synthetic routes avoiding chiral centers (e.g., non-stereoselective alkylation) are preferable .
Q. How can computational tools predict intermolecular interactions of this compound in crystal lattices?
- Methodology : Mercury CSD’s Materials Module enables packing similarity analysis against Cambridge Structural Database (CSD) entries. Hydrogen-bond propensity calculations and void analysis (e.g., solvent-accessible volumes) guide co-crystal design .
Data Contradiction and Validation
Q. How to reconcile conflicting NMR data for this compound derivatives in different solvents?
- Methodology : Solvent-induced shifts (e.g., DMSO vs. CDCl₃) require referencing to internal standards (TMS). Variable-temperature NMR (VT-NMR) can assess dynamic effects (e.g., allyl group rotation). Cross-validate with 2D techniques (COSY, HSQC) to resolve overlapping signals .
Q. What statistical approaches validate reproducibility in bioassay results for purine derivatives?
- Methodology : Use intra- and inter-laboratory reproducibility metrics (e.g., %RSD <15%). Bayesian hierarchical modeling accounts for batch effects. For low-activity compounds (e.g., <10% inhibition), confirm dose-response curves (IC₅₀) to exclude false positives .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 175.195 g/mol | |
| LogP (Predicted) | ~1.2 (ChemAxon) | |
| ¹H-NMR (DMSO-d₆) | δ 8.16 (s, H8), 5.85–5.95 (m, allyl) | |
| LC-MS Purity Threshold | >95% (UV 254 nm) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
